molecular formula C6H11Br B2767364 1-Bromo-3-ethylcyclobutane CAS No. 2445792-43-6

1-Bromo-3-ethylcyclobutane

Cat. No.: B2767364
CAS No.: 2445792-43-6
M. Wt: 163.058
InChI Key: TXXKUXGTTHIKLV-UHFFFAOYSA-N
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Description

“1-Bromo-3-ethylcyclobutane” is a halogenated organic compound. It is a derivative of cyclobutane, which is a type of cycloalkane . Cycloalkanes are similar to open-chain alkanes in many respects, but they have much less freedom of movement than open-chain alkanes .

Scientific Research Applications

Organometallic Methodology and Synthesis of Complex Molecules

1-Bromobenzocyclobutene, a compound similar in structure to 1-Bromo-3-ethylcyclobutane, has been utilized in organometallic methodology to produce complex molecules. It is converted into a zirconocene compound that couples with alkynes or nitriles, yielding substituted naphthalenes, isoquinolines, or benzazocines. This showcases the potential of bromocyclobutanes in facilitating the synthesis of intricate organic molecules (Ramakrishna & Sharp, 2003).

Microwave Spectroscopy and Structural Analysis

Studies on bromocyclobutane and its isotopic species have provided insight into the molecular structure and dynamics through microwave spectroscopy. This research aids in understanding the physical and chemical properties of bromocyclobutanes, which is essential for their application in various scientific fields (Rothschild & Dailey, 1962).

Cycloaddition Reactions

Cycloaddition reactions of bromocyclobutanes with other compounds have been explored for synthesizing novel organic structures. For instance, the thermal [2+2] cycloaddition of 1-bromo-2-(9-fluorenylidene)ethylene produces unique cyclobutane derivatives, highlighting the utility of bromocyclobutanes in constructing complex cyclic structures (Toda, Motomura, & Oshima, 1974).

Catalysis and Asymmetric Synthesis

Bromocyclobutanes are implicated in catalytic processes for synthesizing cyclobutanes from simple precursors. A study demonstrated a cobalt-catalyzed route for coupling ethylene with enynes to form vinylcyclobutenes and subsequently cyclobutanes with quaternary chiral centers. This indicates the role of bromocyclobutanes in catalysis and asymmetric synthesis, contributing to the creation of biologically active molecules and pharmaceuticals (Pagar & RajanBabu, 2018).

Advanced Material Synthesis

The synthesis and reactivity of highly strained thiophenes with fused four-membered rings have been investigated, where bromocyclobutanes serve as intermediates in producing materials with unique electronic properties. Such materials are of interest for their potential applications in organic electronics and photovoltaics (Nakayama & Kuroda, 1993).

Safety and Hazards

Halogenated aliphatic compounds, such as “1-Bromo-3-ethylcyclobutane”, are moderately or very reactive . They are highly flammable and can react with some metals to form dangerous products .

Mechanism of Action

Target of Action

1-Bromo-3-ethylcyclobutane is a type of cycloalkane, which are cyclic hydrocarbons . The primary targets of cycloalkanes like this compound are typically other organic compounds in a chemical reaction. The exact target can vary widely depending on the specific reaction conditions and reagents present.

Mode of Action

The mode of action of this compound is likely to involve a substitution reaction, given its structure. In such reactions, the bromine atom in the compound could be replaced by another atom or group of atoms. The exact nature of this interaction would depend on the specific reaction conditions and the reagents used .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not readily available. As a small, non-polar molecule, it is likely to be absorbed well in the body. Its distribution, metabolism, and excretion would depend on many factors, including its chemical reactivity and the presence of appropriate metabolic enzymes .

Result of Action

The result of this compound’s action would be the formation of a new organic compound, produced by the substitution of the bromine atom with another atom or group of atoms. The exact molecular and cellular effects would depend on the nature of the new compound formed .

Properties

IUPAC Name

1-bromo-3-ethylcyclobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Br/c1-2-5-3-6(7)4-5/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXKUXGTTHIKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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